Cas no 85979-02-8 (N-[(4-fluorophenyl)sulfonyl]-L-tryptophan)

N-[(4-fluorophenyl)sulfonyl]-L-tryptophan structure
85979-02-8 structure
Product name:N-[(4-fluorophenyl)sulfonyl]-L-tryptophan
CAS No:85979-02-8
MF:C17H15N2O4FS
MW:362.3754
CID:1842918
PubChem ID:1091373

N-[(4-fluorophenyl)sulfonyl]-L-tryptophan Chemical and Physical Properties

Names and Identifiers

    • N-[(4-fluorophenyl)sulfonyl]-L-tryptophan
    • (2S)-2-[(4-fluorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
    • (2S)-2-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID
    • DTXSID80235318
    • L-Tryptophan, N-((4-fluorophenyl)sulfonyl)-
    • 85979-02-8
    • SCHEMBL7468980
    • (S)-2-(4-Fluoro-benzenesulfonylamino)-3-(1H-Indol-3-yl)-propionic acid
    • AKOS016402494
    • N-((4-Fluorophenyl)sulfonyl)-L-tryptophan
    • Oprea1_804818
    • B-539
    • LEMVXFLDSISVNM-INIZCTEOSA-N
    • Inchi: InChI=1S/C17H15FN2O4S/c18-12-5-7-13(8-6-12)25(23,24)20-16(17(21)22)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,16,19-20H,9H2,(H,21,22)/t16-/m0/s1
    • InChI Key: LEMVXFLDSISVNM-INIZCTEOSA-N
    • SMILES: C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)F

Computed Properties

  • Exact Mass: 362.073656g/mol
  • Monoisotopic Mass: 362.073656g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 572
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 108Ų
  • XLogP3: 2

Experimental Properties

  • LogP: 2

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